Product packaging for 2-Chloro-5-(methylthio)benzo[d]oxazole(Cat. No.:)

2-Chloro-5-(methylthio)benzo[d]oxazole

Cat. No.: B12876489
M. Wt: 199.66 g/mol
InChI Key: WBEDRIKILLIAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research

Benzoxazole, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a privileged scaffold in medicinal chemistry and materials science. chemsrc.comchemicalbook.comsigmaaldrich.com Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Current time information in Lafayette County, US.bldpharm.com The structural rigidity and potential for diverse substitutions on the benzoxazole core allow for the fine-tuning of its physicochemical and biological properties, making it a versatile building block for the synthesis of complex, bioactive molecules. acs.org The interest in benzoxazoles stems from their ability to act as structural isosteres of naturally occurring nucleic bases, which may allow them to interact with biological macromolecules. chemsrc.com This has led to an ever-increasing number of benzoxazole derivatives being investigated as potential therapeutic agents. Current time information in Lafayette County, US.

General Overview of Functionalized Benzo[d]oxazole Scaffolds as Synthetic Targets

The synthesis of functionalized benzo[d]oxazole scaffolds is a well-established area of organic chemistry, with numerous methods developed to access a wide variety of derivatives. google.com A common and fundamental approach involves the condensation and subsequent cyclization of o-aminophenols with various reagents such as carboxylic acids, aldehydes, or their derivatives. nih.gov The reaction conditions for these transformations can be varied, with methods employing catalysts, microwave irradiation, or green chemistry principles being actively explored to enhance efficiency and sustainability. nih.gov The functionalization can occur at the 2-position of the oxazole ring or on the benzene ring, allowing for a high degree of molecular diversity. This synthetic accessibility makes functionalized benzoxazoles attractive targets for combinatorial chemistry and drug discovery programs. acs.org

Structural Context of 2-Chloro-5-(methylthio)benzo[d]oxazole within the Benzoxazole Chemical Space

This compound is a specific derivative within the vast chemical space of benzoxazoles. Its structure is characterized by three key features: the core benzo[d]oxazole framework, a chlorine atom at the 2-position, and a methylthio (-SMe) group at the 5-position of the benzene ring. The chlorine atom at the 2-position is a reactive site, often introduced to serve as a leaving group for further functionalization through nucleophilic substitution reactions. The methylthio group at the 5-position modifies the electronic properties and lipophilicity of the molecule, which can influence its reactivity and potential biological activity. This particular combination of substituents makes this compound a potentially useful intermediate in the synthesis of more complex benzoxazole derivatives.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆ClNOS sigmaaldrich.com
Molecular Weight 199.66 g/mol cymitquimica.com
CAS Number 64037-25-8 sigmaaldrich.com
Boiling Point 310.4°C at 760 mmHg (Predicted) chemsrc.com
Flash Point 141.5°C (Predicted) chemsrc.com
Purity 97% cymitquimica.com

Detailed Research Findings

While specific published research focusing exclusively on this compound is limited, its synthesis can be inferred from established methodologies for preparing substituted benzoxazoles. A plausible synthetic route would likely commence with the synthesis of the key intermediate, 2-amino-4-(methylthio)phenol (B14839072).

A potential multi-step synthesis is outlined below:

Nitration of a Thioanisole Derivative: The synthesis could begin with a commercially available substituted thioanisole, which would undergo nitration to introduce a nitro group ortho to the hydroxyl group, a common strategy for preparing nitrophenol derivatives.

Reduction of the Nitro Group: The resulting nitrophenol derivative would then be subjected to a reduction reaction to convert the nitro group into an amino group, yielding 2-amino-4-(methylthio)phenol.

Cyclization to form the Benzoxazolone: The 2-amino-4-(methylthio)phenol could then undergo cyclization. One common method involves reaction with a phosgene (B1210022) equivalent or urea (B33335) to form the corresponding 5-(methylthio)benzo[d]oxazol-2(3H)-one.

Chlorination: The final step would involve the chlorination of the benzoxazolone intermediate. Reagents such as phosphorus oxychloride or thionyl chloride are often used for this type of transformation, which would convert the C=O group into a C-Cl bond, yielding the target compound, this compound.

This proposed pathway is based on well-documented transformations within benzoxazole chemistry. Each step represents a standard and reliable method for the introduction and modification of the necessary functional groups to arrive at the final structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNOS B12876489 2-Chloro-5-(methylthio)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-5-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c1-12-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3

InChI Key

WBEDRIKILLIAAC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC(=N2)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Chloro-5-(methylthio)benzo[d]oxazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the benzo-fused ring and the protons of the methylthio group. The aromatic region would feature signals for three protons, with chemical shifts and splitting patterns dictated by their position relative to the chloro, methylthio, and oxazole (B20620) ring substituents. The methylthio group would appear as a sharp singlet.

Based on analogous substituted benzoxazole (B165842) and benzothiazole structures, the predicted chemical shifts (δ) are outlined below. The aromatic protons H-4, H-6, and H-7 create a specific splitting pattern. H-7 is expected to be a doublet, coupled to H-6. H-6 would appear as a doublet of doublets, coupled to both H-7 and H-4. H-4, being meta to H-6, would likely appear as a doublet with a smaller coupling constant.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~ 7.65 d H-7
~ 7.48 d H-4
~ 7.20 dd H-6

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. Predicted values are based on general principles and data from similar structures.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic and heterocyclic carbons and one for the methylthio group carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, S, Cl) and resonance effects within the fused ring system. The C-2 carbon, bonded to both nitrogen and chlorine, is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 164.5 C-2
~ 151.0 C-7a
~ 142.5 C-3a
~ 138.0 C-5
~ 126.0 C-6
~ 121.5 C-4
~ 110.5 C-7

Note: Predicted values are based on general principles and data from similar structures rsc.orgrsc.org.

To unambiguously assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. It would show a clear cross-peak between the signals for H-6 and H-7, confirming their ortho relationship. A weaker cross-peak might also be observed between H-4 and H-6, indicating their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would show cross-peaks linking the signals for H-4, H-6, H-7, and the methyl protons to their corresponding carbon signals (C-4, C-6, C-7, and -SCH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. A NOESY spectrum could show a correlation between the methyl protons and the aromatic proton at H-4, providing further evidence for the substituent placement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the benzoxazole ring system and its substituents.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N stretching: A strong absorption characteristic of the oxazole ring, expected in the 1620-1580 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations would appear in the 1600-1450 cm⁻¹ range.

C-O-C stretching: Asymmetric and symmetric stretches from the oxazole ring, typically found in the 1280-1050 cm⁻¹ region.

C-Cl stretching: A signal in the fingerprint region, usually between 800-600 cm⁻¹.

C-S stretching: A weaker absorption, also in the fingerprint region, around 700-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2980-2900 Medium-Weak Aliphatic C-H Stretch (-CH₃)
~ 1610 Strong C=N Stretch (Oxazole Ring)
1580, 1470 Medium-Strong C=C Aromatic Ring Stretch
~ 1250 Strong Asymmetric C-O-C Stretch
~ 1080 Medium Symmetric C-O-C Stretch

Note: Predicted values are based on typical frequencies for these functional groups jetir.orgchemmethod.comresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₆ClNOS), the high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·). Due to the presence of a chlorine atom, this peak would be accompanied by an M+2 peak with an intensity approximately one-third of the main peak, which is a characteristic isotopic signature for chlorine.

The fragmentation pattern provides structural clues. Key expected fragmentation pathways for this molecule include:

Loss of a methyl radical: [M - ·CH₃]⁺, resulting from the cleavage of the S-CH₃ bond.

Loss of a chlorine radical: [M - ·Cl]⁺.

Loss of carbon monoxide: The oxazole ring can fragment with the loss of a neutral CO molecule.

Formation of a benzonitrile ion: A common fragmentation pathway for oxazoles involves rearrangement and cleavage to produce a stable benzonitrile fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Ion Structure
201/203 [C₈H₆ClNOS]⁺· (Molecular Ion, M⁺·)
186/188 [M - ·CH₃]⁺
166 [M - ·Cl]⁺

Note: m/z values are for the most abundant isotopes (³⁵Cl). The presence of the ³⁷Cl isotope will result in corresponding M+2 peaks clockss.org.

X-ray Crystallography for Definitive Solid-State Structure Determination

While solution-state techniques like NMR are powerful, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

This analysis would definitively confirm:

The planarity of the benzoxazole ring system.

The precise bond lengths of C-Cl, C-S, S-C, C-O, and C=N bonds.

The conformation of the methylthio group relative to the aromatic ring.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking of the aromatic rings or other non-covalent interactions, which govern the crystal packing nih.govresearchgate.netscispace.com.

Although no specific crystal structure for this exact compound is publicly available, data from related benzoxazole derivatives show that the fused ring system is typically planar nih.govscispace.com. The solid-state packing would be influenced by weak intermolecular forces, dictating the material's bulk properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and elemental composition, was found. This technique is crucial for confirming the molecular formula of a newly synthesized or characterized compound by measuring its mass-to-charge ratio with very high precision.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

There is no available information detailing the chromatographic purity assessment of this compound using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods are standard for determining the purity of a chemical compound by separating it from any impurities. The results, typically presented in a chromatogram, would quantify the purity as a percentage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.